(3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide
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Overview
Description
The compound (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dihydroisoquinoline moiety with a piperidine ring, linked through a butanamide backbone. Its distinct chemical properties make it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydroisoquinoline intermediate, which can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.
Next, the butanamide backbone is introduced through a series of acylation and amidation reactions. The final step involves the coupling of the dihydroisoquinoline intermediate with the piperidine ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the butanamide backbone, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives of the butanamide backbone.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety could bind to active sites on enzymes, inhibiting their activity, while the piperidine ring might interact with receptor proteins, modulating their function. These interactions could lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide: Lacks the dimethyl substitution on the dihydroisoquinoline ring.
(3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(morpholin-1-yl)butanamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the dimethyl groups on the dihydroisoquinoline ring in (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide imparts unique steric and electronic properties, potentially enhancing its interaction with specific molecular targets. Additionally, the combination of the dihydroisoquinoline and piperidine rings provides a distinctive scaffold that can be further modified to explore a wide range of chemical and biological activities.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C20H25N3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(Z)-3-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxy-4-oxo-4-piperidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C20H25N3O3/c1-20(2)12-13-8-4-5-9-14(13)16(22-20)15(17(24)18(21)25)19(26)23-10-6-3-7-11-23/h4-5,8-9,24H,3,6-7,10-12H2,1-2H3,(H2,21,25)/b17-15- |
InChI Key |
AGGDWTYRYQUEAW-ICFOKQHNSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)/C(=C(\C(=O)N)/O)/C(=O)N3CCCCC3)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C(=C(C(=O)N)O)C(=O)N3CCCCC3)C |
Origin of Product |
United States |
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